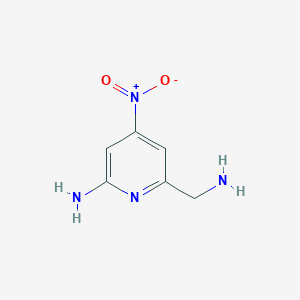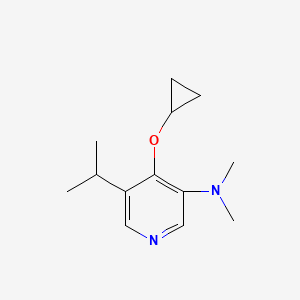
Ethyl 2-chloro-3-fluoropyridine-6-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-fluoropyridine-6-acetate is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-fluoropyridine-6-acetate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethyl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . The process is optimized for cost-effectiveness and scalability, ensuring the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-3-fluoropyridine-6-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-fluoropyridine-6-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-fluoropyridine-6-acetate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act on enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for these targets, making it a valuable intermediate in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-fluoropyridine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Fluoro-3-bromopyridine: Lacks the ethyl acetate group but shares the fluorine and bromine substitution pattern.
Trifluoromethylpyridines: Contain multiple fluorine atoms, offering different reactivity and applications
Uniqueness
Ethyl 2-chloro-3-fluoropyridine-6-acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms on the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C9H9ClFNO2 |
|---|---|
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
ethyl 2-(6-chloro-5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)9(10)12-6/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
SJAWPFIEASXBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




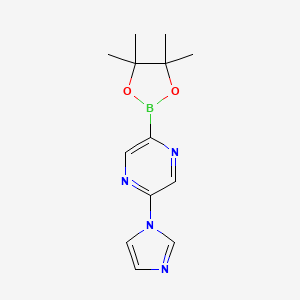
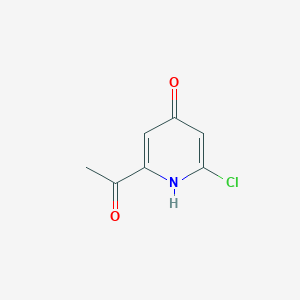

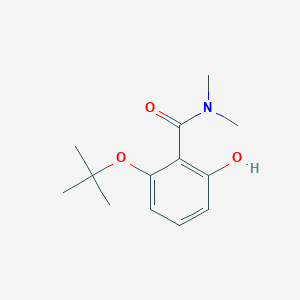

![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)

